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Compound of Interest

Compound Name: ADTL-EI1712

Cat. No.: B15572211 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

ADTL-EI1712 is a novel, potent, and highly selective small molecule inhibitor of the p110α

catalytic subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a

critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a

hallmark of many cancers. By inhibiting PI3K, ADTL-EI1712 effectively blocks the downstream

phosphorylation and activation of Akt, a key signaling node in this cascade. This application

note provides a detailed protocol for using intracellular flow cytometry to quantify the inhibitory

effect of ADTL-EI1712 on the PI3K/Akt pathway by measuring the phosphorylation status of

Akt at Serine 473 (p-Akt Ser473) in a human cancer cell line.

Mechanism of Action: ADTL-EI1712

ADTL-EI1712 acts as a competitive inhibitor at the ATP-binding site of the PI3K p110α subunit.

This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels at the cell

membrane prevents the recruitment and subsequent activation of downstream effectors, most

notably the serine/threonine kinase Akt. The phosphorylation of Akt at Serine 473 is a key

indicator of pathway activation.
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Caption: PI3K/Akt signaling pathway and the inhibitory action of ADTL-EI1712.
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Experimental Protocol
This protocol describes the preparation and staining of a human breast cancer cell line (e.g.,

MCF-7) for the analysis of p-Akt (Ser473) levels following treatment with ADTL-EI1712.

Materials

ADTL-EI1712 (provided as a 10 mM stock in DMSO)

MCF-7 cells (or other suitable cancer cell line)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 90% ice-cold methanol)

Staining Buffer (e.g., PBS with 2% FBS)

Primary Antibody: Rabbit anti-p-Akt (Ser473)

Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG

Flow cytometer

Procedure

Cell Culture and Treatment:

Seed MCF-7 cells in a 6-well plate at a density that will result in 70-80% confluency on the

day of the experiment.

The following day, replace the medium with fresh complete medium containing various

concentrations of ADTL-EI1712 (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

Include a DMSO-only vehicle control.

Incubate the cells for 2 hours at 37°C.
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Stimulate the PI3K/Akt pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) to all

wells for the final 20 minutes of incubation.

Cell Harvesting and Fixation:

Aspirate the medium and wash the cells once with PBS.

Harvest the cells using a cell scraper or trypsin.

Transfer the cell suspension to a 1.5 mL microfuge tube and centrifuge at 300 x g for 5

minutes.

Discard the supernatant and resuspend the cell pellet in 100 µL of Fixation Buffer.

Incubate for 15 minutes at room temperature.

Permeabilization:

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the supernatant.

Gently vortex the cell pellet while adding 1 mL of ice-cold 90% methanol to permeabilize

the cells.

Incubate on ice for 30 minutes.

Antibody Staining:

Wash the cells twice with 1 mL of Staining Buffer, centrifuging at 300 x g for 5 minutes

between washes.

Resuspend the cell pellet in 100 µL of Staining Buffer containing the primary antibody

(anti-p-Akt Ser473) at the manufacturer's recommended dilution.

Incubate for 1 hour at room temperature, protected from light.

Wash the cells once with 1 mL of Staining Buffer.

Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently labeled

secondary antibody.
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Incubate for 30 minutes at room temperature, protected from light.

Wash the cells twice with 1 mL of Staining Buffer.

Flow Cytometry Analysis:

Resuspend the final cell pellet in 500 µL of Staining Buffer.

Acquire data on a flow cytometer, ensuring at least 10,000 events are collected per

sample.

Analyze the data using appropriate software to determine the Median Fluorescence

Intensity (MFI) of the p-Akt signal for each treatment condition.
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1. Seed MCF-7 Cells

2. Treat with ADTL-EI1712
(0 - 1µM, 2h)

3. Stimulate with IGF-1
(100 ng/mL, 20 min)

4. Harvest & Fix Cells
(4% PFA, 15 min)

5. Permeabilize Cells
(90% Methanol, 30 min on ice)

6. Primary Antibody Staining
(anti-p-Akt, 1h)

7. Secondary Antibody Staining
(Alexa Fluor 488, 30 min)

8. Acquire on Flow Cytometer

9. Analyze Median
Fluorescence Intensity (MFI)
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Caption: Experimental workflow for p-Akt (Ser473) flow cytometry analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15572211?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The inhibitory effect of ADTL-EI1712 on PI3K/Akt signaling can be quantified by the reduction

in the Median Fluorescence Intensity (MFI) of p-Akt (Ser473) staining. The results can be

summarized to calculate an IC50 value, which represents the concentration of ADTL-EI1712
required to inhibit the p-Akt signal by 50%.

Table 1: Effect of ADTL-EI1712 on p-Akt (Ser473) Levels in MCF-7 Cells

ADTL-EI1712
Concentration (nM)

Median Fluorescence
Intensity (MFI) (Arbitrary
Units)

% Inhibition

0 (Vehicle Control) 15,230 0%

10 12,184 20%

50 7,767 49%

100 4,112 73%

500 1,675 89%

1000 914 94%

% Inhibition is calculated relative to the vehicle control after subtracting the background

fluorescence of an unstained sample.

Summary

This application note provides a comprehensive protocol for the use of ADTL-EI1712 in

studying PI3K/Akt signaling via flow cytometry. The data demonstrates that ADTL-EI1712
effectively inhibits the phosphorylation of Akt in a dose-dependent manner, consistent with its

proposed mechanism as a selective PI3K inhibitor. This assay is a robust method for

characterizing the cellular activity of ADTL-EI1712 and similar compounds in a drug

development setting.

To cite this document: BenchChem. [Application Note: Quantifying PI3K/Akt Pathway
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Available at: [https://www.benchchem.com/product/b15572211#protocol-for-using-adtl-
ei1712-in-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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